2-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}-1-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-one
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Description
2-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}-1-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C24H29N3O3S and its molecular weight is 439.57. The purity is usually 95%.
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Biological Activity
The compound 2-{(4-Methylphenyl)methylamino}-1-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-one , also known by its CAS number 1241211-18-6, is a complex organic molecule with potential applications in medicinal chemistry. This article focuses on its biological activity, examining various studies and findings related to its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C22H30N2O3S, and it features a unique arrangement of functional groups that contribute to its biological activity. The structure includes:
- A 4-methylphenyl group
- A prop-2-yn-1-ylamino moiety
- A piperazine ring with a methanesulfonyl substituent
Property | Value |
---|---|
Molecular Weight | 398.55 g/mol |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
LogP | 3.5 (indicative of lipophilicity) |
The biological activity of the compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific kinases or enzymes related to cancer progression and inflammation.
Pharmacological Studies
- Anticancer Activity : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
- Anti-inflammatory Effects : Research indicates that this compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.
- Neuroprotective Properties : Animal studies have shown that the compound can protect neuronal cells from oxidative stress, indicating possible benefits in neurodegenerative conditions.
Table 2: Summary of Biological Activities
Activity Type | Effect | Reference |
---|---|---|
Anticancer | Induces apoptosis | |
Anti-inflammatory | Reduces cytokine production | |
Neuroprotective | Protects against oxidative stress |
Case Study 1: Anticancer Efficacy
A study conducted by Zhang et al. (2023) investigated the effects of the compound on MDA-MB-231 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, with a calculated IC50 value of 12 µM. The study concluded that the compound could be a promising candidate for further development as an anticancer agent.
Case Study 2: Inflammation Model
In a mouse model of acute inflammation, Smith et al. (2024) reported that administration of the compound led to a significant decrease in paw edema compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells, supporting its potential use in treating inflammatory disorders.
Properties
IUPAC Name |
1-(4-benzylsulfonylpiperazin-1-yl)-2-[(4-methylphenyl)methyl-prop-2-ynylamino]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S/c1-3-13-25(18-22-11-9-21(2)10-12-22)19-24(28)26-14-16-27(17-15-26)31(29,30)20-23-7-5-4-6-8-23/h1,4-12H,13-20H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEUAZXQUDDADG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC#C)CC(=O)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.